Cas no 944902-50-5 ([4-(trifluoromethyl)pyrimidin-2-yl]methanamine)

[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine is a versatile pyrimidine derivative featuring a trifluoromethyl group at the 4-position and an aminomethyl substituent at the 2-position. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The aminomethyl moiety provides a reactive handle for further functionalization, enabling its use as a key intermediate in the synthesis of biologically active molecules. Its rigid pyrimidine core contributes to strong binding affinity in target interactions, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's well-defined structure and synthetic utility make it a preferred choice for research and industrial applications.
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine structure
944902-50-5 structure
Product Name:[4-(trifluoromethyl)pyrimidin-2-yl]methanamine
CAS No:944902-50-5
MF:C6H6F3N3
MW:177.127151012421
MDL:MFCD10697189
CID:1084566
PubChem ID:63317827
Update Time:2025-10-31

[4-(trifluoromethyl)pyrimidin-2-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-(Trifluoromethyl)pyrimidin-2-yl)methanamine
    • [4-(trifluoromethyl)pyrimidin-2-yl]methanamine
    • EN300-254559
    • AKOS012621934
    • 944902-50-5
    • AB59207
    • SCHEMBL1509561
    • FT-0726176
    • CS-0056595
    • OCSRVUPTMKFXGM-UHFFFAOYSA-N
    • P10961
    • DA-40275
    • MDL: MFCD10697189
    • Inchi: 1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2
    • InChI Key: OCSRVUPTMKFXGM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=C(CN)N=1)(F)F

Computed Properties

  • Exact Mass: 177.05138169g/mol
  • Monoisotopic Mass: 177.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 188.8±40.0 °C at 760 mmHg
  • Flash Point: 68.0±27.3 °C
  • Vapor Pressure: 0.6±0.4 mmHg at 25°C

[4-(trifluoromethyl)pyrimidin-2-yl]methanamine Security Information

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[4-(trifluoromethyl)pyrimidin-2-yl]methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:944902-50-5)[4-(trifluoromethyl)pyrimidin-2-yl]methanamine
Order Number:A1095184
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):374.0
Email:sales@amadischem.com

Additional information on [4-(trifluoromethyl)pyrimidin-2-yl]methanamine

Professional Introduction to [4-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS No. 944902-50-5)

[4-(trifluoromethyl)pyrimidin-2-yl]methanamine, a compound with the CAS number 944902-50-5, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The structural framework of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine incorporates a trifluoromethyl group at the 4-position of the pyrimidine ring, which is a key feature contributing to its unique chemical properties and biological interactions. The presence of this group enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug development.

In recent years, pyrimidine derivatives have been extensively studied for their role in various pharmacological targets, including kinases, receptors, and enzymes. The [4-(trifluoromethyl)pyrimidin-2-yl]methanamine molecule has shown promise in preclinical studies as a potential lead compound for developing novel therapeutic agents. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for further investigation.

One of the most compelling aspects of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is its potential application in oncology research. The trifluoromethyl group is known to modulate the electronic properties of molecules, thereby influencing their binding affinity and efficacy. This feature has been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. Recent studies have demonstrated that compounds with similar structural motifs can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines.

Furthermore, the pyrimidine core of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is a well-established pharmacophore in drug discovery. Pyrimidine derivatives have been successfully incorporated into drugs that treat conditions such as HIV/AIDS, hepatitis B, and certain types of cancer. The versatility of this heterocyclic system allows for modifications that can fine-tune its biological activity, making it a flexible platform for medicinal chemists.

The synthesis of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is crucial for industrial applications.

From a computational chemistry perspective, the molecular properties of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine have been extensively analyzed using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with enhanced pharmacological properties. Molecular dynamics simulations have also been employed to study its interactions with biological targets at an atomic level.

The pharmacokinetic profile of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is another area of interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. Its moderate solubility in both aqueous and lipid environments suggests potential for oral administration, which would be advantageous for therapeutic applications.

In conclusion, [4-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS No. 944902-50-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for pyrimidine derivatives, compounds like [4-(trifluoromethyl)pyrimidin-2-yl]methanamine are poised to play a significant role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:944902-50-5)[4-(trifluoromethyl)pyrimidin-2-yl]methanamine
A1095184
Purity:99%
Quantity:1g
Price ($):374.0
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